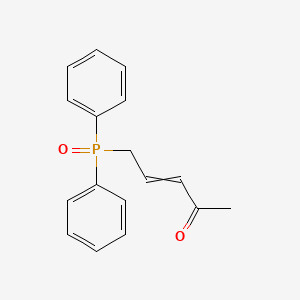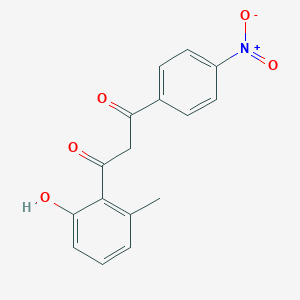
2,2'-Azanediyldibutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Azanediyldibutanenitrile is an organic compound with a unique structure that includes two butanenitrile groups connected by an azanediyl (NH) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’-Azanediyldibutanenitrile can be synthesized through several methods. One common approach involves the reaction of butanenitrile with an azanediyl-containing compound under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2,2’-Azanediyldibutanenitrile often involves large-scale chemical reactors where the reactants are combined and subjected to rigorous conditions to maximize yield and purity. The process may include steps such as distillation, purification, and crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Azanediyldibutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The nitrile groups can participate in substitution reactions, where other chemical groups replace the nitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
2,2’-Azanediyldibutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,2’-Azanediyldibutanenitrile exerts its effects involves interactions with various molecular targets. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The azanediyl linkage provides additional sites for chemical interactions, enhancing the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanenitrile: A simpler nitrile compound with similar reactivity but lacking the azanediyl linkage.
Azanediyldipropanenitrile: A related compound with shorter carbon chains.
2,2’-Dinitrodibenzyl: Another compound with a similar structural motif but different functional groups.
Uniqueness
2,2’-Azanediyldibutanenitrile is unique due to its combination of nitrile groups and an azanediyl linkage, which provides distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
93034-81-2 |
|---|---|
Formule moléculaire |
C8H13N3 |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2-(1-cyanopropylamino)butanenitrile |
InChI |
InChI=1S/C8H13N3/c1-3-7(5-9)11-8(4-2)6-10/h7-8,11H,3-4H2,1-2H3 |
Clé InChI |
YNWQYZPYMWJGON-UHFFFAOYSA-N |
SMILES canonique |
CCC(C#N)NC(CC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


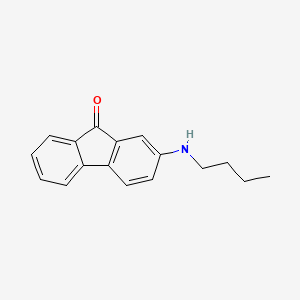

![Tributyl[(naphthalene-1-carbonyl)oxy]stannane](/img/structure/B14340221.png)

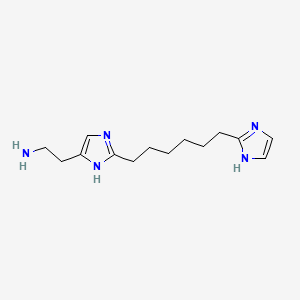

![3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine](/img/structure/B14340260.png)
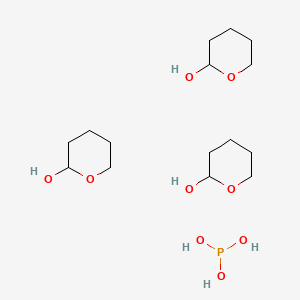
![1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene](/img/structure/B14340267.png)
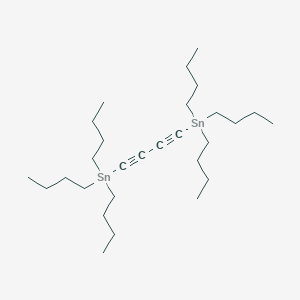
![8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione](/img/structure/B14340272.png)
